molecular formula C9H7NO5 B042659 Methyl 2-formyl-6-nitrobenzoate CAS No. 142314-70-3

Methyl 2-formyl-6-nitrobenzoate

Cat. No.: B042659
CAS No.: 142314-70-3
M. Wt: 209.16 g/mol
InChI Key: UFSGWOAUSVQOQB-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 and a molecular weight of 209.16 g/mol . It is a derivative of benzoic acid, characterized by the presence of a formyl group at the second position and a nitro group at the sixth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-nitrobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene . The reaction proceeds with good yield, producing the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The formyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents are employed.

Major Products

    Oxidation: Methyl 2-carboxy-6-nitrobenzoate.

    Reduction: Methyl 2-formyl-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-nitrobenzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-formylbenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 6-nitrobenzoate: Lacks the formyl group, affecting its reactivity and applications.

    Methyl 2-nitrobenzoate: Similar structure but lacks the formyl group, leading to different chemical properties.

Uniqueness

Methyl 2-formyl-6-nitrobenzoate is unique due to the presence of both formyl and nitro groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications .

Biological Activity

Methyl 2-formyl-6-nitrobenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a formyl group and a nitro group on a benzoate structure. These functional groups contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its properties and enhance its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been observed to exhibit activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism behind its antimicrobial activity may involve the formation of covalent bonds with nucleophilic sites on microbial proteins, leading to disruption of essential cellular functions.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects . Research indicates that it may inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Effects

A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately:

  • MCF-7 Cells : IC50 = 15 µM
  • MDA-MB-231 Cells : IC50 = 20 µM

The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Modification : The formyl group can react with nucleophiles in proteins, altering their function.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to oxidative stress and cell death.
  • Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer cell proliferation, although further research is needed to elucidate these pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-formyl-6-nitrobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via sequential functionalization of a benzoate scaffold. A typical approach involves:

  • Esterification : Starting with 2-nitrobenzoic acid, esterification with methanol under acidic conditions (e.g., SOCl₂ or H₂SO₄) yields methyl 2-nitrobenzoate .
  • Formylation : Directed ortho-metalation (e.g., using LDA or Grignard reagents) followed by formylation with DMF or ethyl formate introduces the formyl group at the 2-position .
  • Optimization : Reflux conditions, stoichiometric control of reagents, and purification via column chromatography (silica gel, hexane/EtOAc) are critical for achieving >80% yields. Incomplete nitration or competing side reactions (e.g., over-oxidation) can reduce purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 10.0–10.2 ppm, while the nitro group deshields adjacent aromatic protons (δ 8.2–8.5 ppm). The ester methyl group resonates at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Stretch frequencies for the formyl (ν ~1700 cm⁻¹), nitro (ν ~1520 and 1350 cm⁻¹), and ester carbonyl (ν ~1720 cm⁻¹) groups confirm functionalization .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 210.0372 for C₉H₇NO₅) .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution or reduction reactions?

The electron-withdrawing nitro group enhances electrophilic aromatic substitution (EAS) at the para position but deactivates the ring toward nucleophilic attacks. For reductions (e.g., nitro to amine), catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl are effective, though the formyl group may require protection (e.g., acetal formation) to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism, rotameric forms, or crystal packing effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the formyl group) .
  • X-ray Crystallography : SHELX-based refinement (SHELXL/SHELXD) provides unambiguous structural confirmation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate spectra for comparison with experimental data .

Q. What methodological approaches optimize the regioselectivity of formylation in this compound synthesis?

  • Directed Metalation : Use of directing groups (e.g., nitro) with LDA at low temperatures (−78°C) ensures precise formylation at the ortho position .
  • Protection/Deprotection : Temporary protection of the nitro group (e.g., as a sulfonamide) prevents undesired side reactions during formylation .
  • Statistical Design of Experiments (DoE) : Taguchi or factorial designs identify optimal reagent ratios, temperatures, and reaction times .

Q. How do solvent polarity and pH affect the stability of this compound in long-term storage?

  • Accelerated Stability Studies : Store samples in amber vials under inert gas (N₂/Ar) at varying pH (4–9) and temperatures (4°C to 40°C). Monitor degradation via HPLC every 7 days.
  • Key Findings : The nitro group increases susceptibility to hydrolysis in basic conditions (pH >8), while the formyl group may undergo aldol condensation in polar aprotic solvents (e.g., DMF) .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses (e.g., as a building block for heterocycles)?

  • Frontier Molecular Orbital (FMO) Analysis : Identifies sites for electrophilic/nucleophilic attacks. The LUMO of the nitro group and HOMO of the formyl group guide reactivity .
  • Retrosynthetic Planning : Tools like Synthia or Reaxys suggest pathways using the compound as a precursor for indoles, quinolines, or benzodiazepines .

Properties

IUPAC Name

methyl 2-formyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)8-6(5-11)3-2-4-7(8)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSGWOAUSVQOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323434
Record name methyl 2-formyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142314-70-3
Record name Methyl 2-formyl-6-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142314-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-formyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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